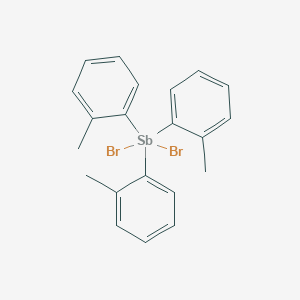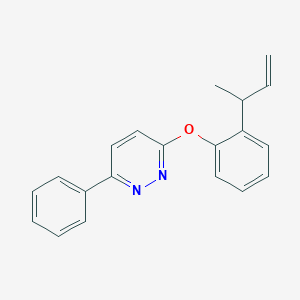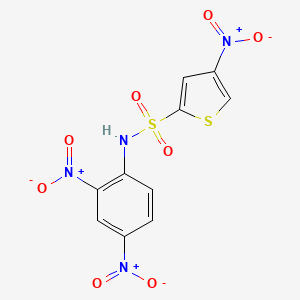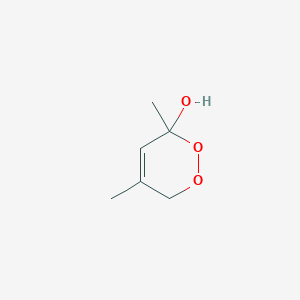
Benzene, 1,5-bis(chloromethyl)-2,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,5-bis(chloromethyl)-2,4-diethyl-: is an organic compound characterized by the presence of two chloromethyl groups and two ethyl groups attached to a benzene ring. This compound is part of a broader class of chloromethylated aromatic compounds, which are often used as intermediates in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- typically involves the chloromethylation of a diethylbenzene precursor. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure selective chloromethylation.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- undergoes nucleophilic substitution reactions where the chloromethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives with functional groups like amines, ethers, or thiols.
Oxidation: Formation of benzene derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of benzene derivatives with methyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its chloromethyl groups provide reactive sites for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: In the polymer industry, Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is used in the production of specialty polymers and resins. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. The compound’s reactivity is influenced by the electron-donating effects of the ethyl groups, which stabilize the intermediate carbocation formed during reactions.
Comparación Con Compuestos Similares
Benzene, 1,3-bis(chloromethyl)-: Similar in structure but with chloromethyl groups at different positions, leading to different reactivity and applications.
Benzene, 1,4-bis(chloromethyl)-: Another isomer with distinct chemical properties and uses.
Benzene, 1,2-bis(chloromethyl)-: Differently positioned chloromethyl groups affecting its chemical behavior.
Uniqueness: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is unique due to the specific positioning of its chloromethyl and ethyl groups, which confer distinct reactivity patterns and make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
61099-13-6 |
|---|---|
Fórmula molecular |
C12H16Cl2 |
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
1,5-bis(chloromethyl)-2,4-diethylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-3-9-5-10(4-2)12(8-14)6-11(9)7-13/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
NLFZWVQPAGWPTF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1CCl)CCl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)


![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)


